molecular formula C12H14BrNO B13340926 6-Bromo-2-isopropyl-3,4-dihydroisoquinolin-1(2H)-one

6-Bromo-2-isopropyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B13340926
M. Wt: 268.15 g/mol
InChI Key: ORDXIAOZWCAALC-UHFFFAOYSA-N
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Description

6-Bromo-2-isopropyl-3,4-dihydroisoquinolin-1(2H)-one is a brominated derivative of dihydroisoquinolinone. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-isopropyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination of a precursor dihydroisoquinolinone. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding quinolinones.

    Reduction: Reduction reactions could potentially convert the compound to its fully saturated form.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Saturated isoquinolinone derivatives.

    Substitution: Various substituted isoquinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-isopropyl-3,4-dihydroisoquinolin-1(2H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development for various therapeutic areas.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for compounds like 6-Bromo-2-isopropyl-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom, potentially altering its reactivity and biological activity.

    6-Chloro-2-isopropyl-3,4-dihydroisoquinolin-1(2H)-one: Chlorine instead of bromine, which may affect its chemical properties and interactions.

Uniqueness

The presence of the bromine atom in 6-Bromo-2-isopropyl-3,4-dihydroisoquinolin-1(2H)-one can significantly influence its chemical reactivity and biological activity, making it unique compared to its non-brominated or differently halogenated counterparts.

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

6-bromo-2-propan-2-yl-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C12H14BrNO/c1-8(2)14-6-5-9-7-10(13)3-4-11(9)12(14)15/h3-4,7-8H,5-6H2,1-2H3

InChI Key

ORDXIAOZWCAALC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=C(C1=O)C=CC(=C2)Br

Origin of Product

United States

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